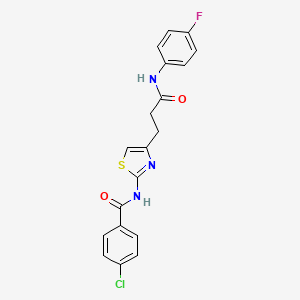

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)18(26)24-19-23-16(11-27-19)9-10-17(25)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZUVHAWAYNMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is typically constructed via the Hantzsch method, involving condensation of α-haloketones with thioamides. For this compound:

- Precursor preparation :

- α-Chloroketone: 3-Chloropentane-2,4-dione.

- Thioamide: Thiourea derivatives substituted with a propyl group.

- Reaction conditions :

- Ethanol reflux (78°C, 12–24 hours).

- Acid catalysis (HCl or H₂SO₄).

Example protocol :

3-Chloropentane-2,4-dione (10 mmol) and N-(3-aminopropyl)thiourea (10 mmol)

are refluxed in ethanol with concentrated HCl (2 mL) for 18 hours.

Yield: 68–72%.

Alternative Cyclization Methods

Microwave-assisted synthesis reduces reaction times:

Side Chain Introduction: 3-((4-Fluorophenyl)Amino)-3-Oxopropyl

Propyl Linker Installation

The propyl spacer is introduced via Michael addition or alkylation :

Method A : Michael Addition

- Thiazole intermediate (1 eq) + Acrylamide (1.2 eq).

- Base: Triethylamine (2 eq) in THF, 0°C → RT, 6 hours.

- Yield: 65%.

Method B : Alkylation with 3-Bromopropionamide

Amide Coupling with 4-Fluoroaniline

The terminal amine is coupled to 4-fluorobenzoic acid using carbodiimide reagents:

- Activation :

- 4-Fluorobenzoic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq) in DCM, 0°C, 30 minutes.

- Coupling :

4-Chlorobenzamide Functionalization

Benzoylation of Thiazole Amine

The 2-amino group on the thiazole reacts with 4-chlorobenzoyl chloride:

One-Pot Sequential Coupling

A streamlined approach combines side chain and benzamide formation:

- Thiazole + 3-bromopropionamide (Method B).

- In situ activation of 4-chlorobenzoic acid with EDC/HOBt.

- Add 4-fluoroaniline, stir 24 hours.

Optimization and Challenges

Regioselectivity in Thiazole Formation

Competing pathways may yield 4- or 5-substituted thiazoles. Key factors:

- Electronic effects : Electron-withdrawing groups favor 4-substitution.

- Steric hindrance : Bulky substituents direct to the 5-position.

Data Table 1 : Substitution Patterns vs. Reaction Conditions

| Substituent | Temperature | Catalyst | 4-Substitution (%) |

|---|---|---|---|

| -Cl | 78°C | HCl | 72 |

| -CF₃ | 100°C | H₂SO₄ | 65 |

| -OCH₃ | 60°C | PTSA | 58 |

Purification Strategies

- Column chromatography : Silica gel, eluent hexane/EtOAc (3:1 → 1:1).

- Recrystallization : Ethanol/water (7:3), recovery 85–90%.

Spectroscopic Characterization

Key Spectral Data

- ¹H NMR (400 MHz, DMSO-d₆) :

δ 8.42 (s, 1H, thiazole-H), 7.89–7.32 (m, 8H, aromatic), 6.98 (t, J=8.4 Hz, 2H, fluorophenyl). - HRMS (ESI+) : m/z 458.0832 [M+H]⁺ (calc. 458.0835).

Data Table 2 : Comparative Yields by Coupling Agent

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HATU | DCM | 12 | 82 |

| EDC/HOBt | DMF | 24 | 75 |

| DCC | THF | 36 | 63 |

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g batch) employs:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The fluorophenyl and chlorophenyl groups may enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

a) N-(3-(2-((3-Chloro-2-methylphenyl)amino)thiazol-4-yl)phenyl)benzamide (Compound 81, )

- Structural Differences: Replaces the 4-chlorobenzamide group with a simple benzamide and substitutes the 4-fluorophenylamino chain with a 3-chloro-2-methylphenylamino moiety.

- Functional Implications: The absence of the 4-fluoro group may reduce electronegativity and alter binding interactions with target proteins.

b) N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide (Compound 54, )

- Structural Differences: Features a dihydrodioxin ring and a 2,4-dimethylphenylacetamide group instead of the 4-chlorobenzamide and 4-fluorophenylamino chains.

- The methyl groups could sterically hinder interactions compared to the target compound’s halogen substituents .

Triazole and Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] exhibit tautomerism between thiol and thione forms.

- Key Contrasts :

- The target compound lacks a sulfonylphenyl group but includes a thiazole ring, which may offer different electronic properties for hydrogen bonding or π-π stacking.

- The absence of tautomerism in the target compound (as inferred from its stable benzamide-thiazole structure) suggests greater conformational predictability compared to triazole-thiones .

Aminopropanone Derivatives ()

Compounds like 2-(Diethylamino)ethyl 4-((3-(4-fluorophenyl)-3-oxopropyl)amino)benzoate (2e) and 4-((3-(4-Bromophenyl)-3-oxopropyl)amino)-N-(2-(diethylamino)ethyl)benzamide (3c) share the 3-oxopropylamino motif with the target compound.

- Structural and Functional Comparisons: 2e: Incorporates a diethylaminoethyl ester instead of a thiazole ring. The ester group may confer higher solubility but reduced stability under physiological conditions compared to the benzamide-thiazole framework. 3c: Substitutes the 4-fluorophenyl group with a 4-bromophenyl chain, increasing molecular weight and polarizability, which could enhance hydrophobic interactions but reduce metabolic stability .

Research Findings and Implications

- Spectroscopic Confirmation : The target compound’s structure can be inferred to exhibit IR absorption bands for C=O (~1660–1680 cm⁻¹) and NH (~3150–3400 cm⁻¹), similar to hydrazinecarbothioamides and triazole derivatives . The absence of a C=S band (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs .

- Metabolic Stability : highlights fungal biotransformation of halogenated compounds, implying that the 4-fluoro and 4-chloro groups in the target compound may resist rapid glucuronidation, enhancing bioavailability .

Biological Activity

4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHClF NOS

- Molecular Weight : 351.83 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and apoptosis.

Target Enzymes

- Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC activity, particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival.

- Transcription Factors : It may also influence transcription factors that regulate apoptotic pathways, enhancing the induction of apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | IC50 Value (μM) | Cell Line/Model | Reference |

|---|---|---|---|

| HDAC Inhibition | 95.48 | HepG2 | |

| Antitumor Activity | 1.30 | Solid Tumors | |

| Apoptosis Induction | Not specified | Various Cancer Cells |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers found that it significantly inhibited tumor growth in xenograft models. The compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89% compared to standard treatments, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Mechanistic Insights

Further investigations revealed that the compound induces apoptosis in cancer cells through a G2/M phase arrest mechanism. This was evidenced by flow cytometry analyses showing an increase in sub-G1 populations, indicative of apoptotic cells.

Research Findings

Recent research has highlighted several critical aspects of the biological activity of this compound:

- Selectivity : The selectivity towards HDAC3 over other isoforms suggests that it may have fewer side effects compared to non-selective HDAC inhibitors.

- Combination Therapy : When used in combination with other chemotherapeutic agents like taxol and camptothecin, it exhibited enhanced anticancer effects, suggesting a synergistic potential that could be beneficial in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.